REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[F:7][C:8]([F:14])([F:13])[C:9](OC)=[O:10]>CO>[F:7][C:8]([F:14])([F:13])[C:9]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6])=[O:10]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NCCCCO
|
Name
|
|
Quantity
|
82.96 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NCCCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.6 g | |
YIELD: PERCENTYIELD | 85.4% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |